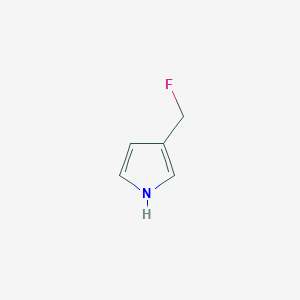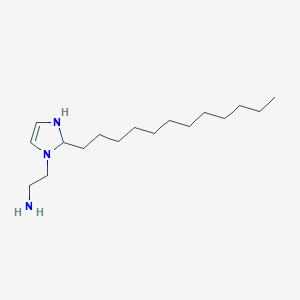
Acetic acid;propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;propane-1,3-diamine, also known as propane-1,3-diamine diacetate, is a compound formed by the combination of acetic acid and propane-1,3-diamine. Propane-1,3-diamine is a diamine with the formula C3H10N2, and acetic acid is a simple carboxylic acid with the formula CH3COOH. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amination of Acrylonitrile: Propane-1,3-diamine can be synthesized by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.
Direct Reaction: The compound can be prepared by the direct reaction of acetic acid with propane-1,3-diamine under controlled conditions to form the diacetate salt.
Industrial Production Methods
Industrial production of propane-1,3-diamine involves the large-scale amination of acrylonitrile followed by hydrogenation. The resulting propane-1,3-diamine is then reacted with acetic acid to form the diacetate salt. This process is carried out in reactors with precise temperature and pressure control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Condensation Reactions: Propane-1,3-diamine can undergo condensation reactions with carboxylic acids to form amides.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Condensation with Carboxylic Acids: This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amides.
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in the presence of a base.
Major Products
Amides: Formed from the condensation of propane-1,3-diamine with carboxylic acids.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Blocks: Propane-1,3-diamine is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology and Medicine
Antimicrobial Agents: Acetic acid is known for its antimicrobial properties and is used in treating infections.
Industry
Textile Finishing: Used in the synthesis of compounds for textile finishing.
Wirkmechanismus
The mechanism of action of acetic acid;propane-1,3-diamine involves the interaction of its amino groups with various molecular targets. In condensation reactions, the amino groups react with carboxylic acids to form amides, which are stable and have various applications . The antimicrobial action of acetic acid is due to its ability to lower the pH and disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminopropane: Isomeric with propane-1,3-diamine but with amino groups on adjacent carbon atoms.
Ethylenediamine: Another diamine with two amino groups on adjacent carbon atoms.
Uniqueness
Propane-1,3-diamine is unique due to the positioning of its amino groups, which allows for specific reactivity and applications in the synthesis of heterocycles and coordination complexes .
Eigenschaften
CAS-Nummer |
69112-70-5 |
|---|---|
Molekularformel |
C7H18N2O4 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c4-2-1-3-5;2*1-2(3)4/h1-5H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
SNDGSXYUWAVQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
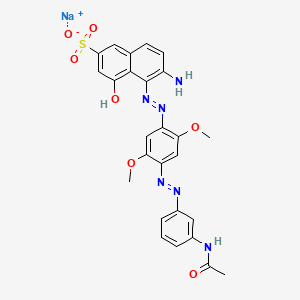
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
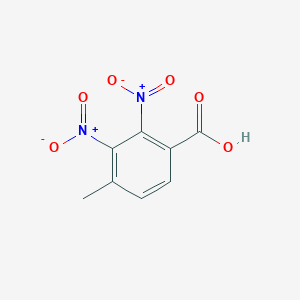
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
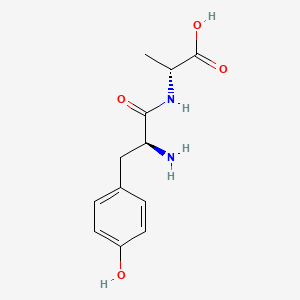
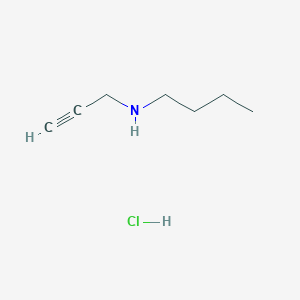
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)

